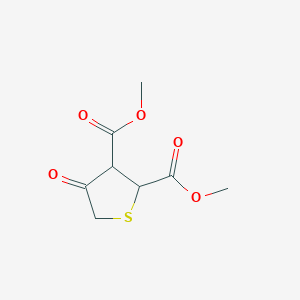

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Description

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is an organic compound with the molecular formula C8H10O5S and a molecular weight of 218.23 g/mol . It is a heterocyclic compound containing a sulfur atom in its ring structure, making it a derivative of tetrahydrothiophene. This compound is primarily used as a building block in organic synthesis.

Properties

IUPAC Name |

dimethyl 4-oxothiolane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEYAMNXPSFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(SCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380609 | |

| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38293-63-9 | |

| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Nucleophilic Attack : Methyl thioglycolate acts as a nucleophile, attacking the α,β-unsaturated ester group of dimethyl maleate.

- Cyclization : The intermediate undergoes intramolecular cyclization to form the tetrahydrothiophene ring.

- Oxidation : The resulting thiolane is oxidized to introduce the 4-oxo group.

Procedure (Reference Example 1):

- Reagents :

- Dimethyl maleate (21.4 g, 0.13 mol)

- Methyl thioglycolate (15.0 g, 0.14 mol)

- Piperidine (0.361 g, catalytic)

- Sodium methoxide (20% in methanol, 43 g)

- Tetrahydrofuran (THF, 75 mL)

- Conditions :

- Step 1 : Dimethyl maleate and methyl thioglycolate are combined in THF with piperidine.

- Step 2 : Sodium methoxide is added at 55°C under nitrogen, followed by reflux for 3 hours.

- Workup : Acidification with phosphoric acid, extraction with ethyl acetate, and drying yield the product.

- Yield : 22.7 g (72% theoretical yield).

Key Considerations:

- Catalyst : Piperidine facilitates the Michael addition by deprotonating the thioglycolate.

- Side Reactions : Over-oxidation or dimerization may occur if reaction pH exceeds 8.0.

Two-Step Synthesis via Sodium Salt Intermediate

A patent-pending method (WO2014042176A1) describes a two-step process involving intermediate isolation as a sodium salt.

Procedure:

Formation of Sodium Salt :

Acidification to Ester :

Advantages:

- Purity : Isolation of the sodium salt reduces impurities.

- Scalability : Suitable for batch processing in industrial settings.

Alternative Pathways from Thiophene Derivatives

Hydrogen Sulfide-Mediated Cyclization (US5543531A)

Dimerization and Pyrolysis

- Process :

- Dimerization of intermediates (e.g., 4-methyl-4-pentene-2,3-dione) under high-temperature pyrolysis (400–600°C).

- Subsequent hydrolysis yields the target compound.

- Challenges : Requires specialized equipment for high-temperature reactions.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| Michael Addition | 72% | Reflux, N₂ atmosphere | High | >95% |

| Sodium Salt Route | 68% | 60–65°C, aqueous | Moderate | >98% |

| H₂S Cyclization | 90% | 0–5°C, gas handling | Low | 85–90% |

Industrial-Scale Optimization

Solvent Selection

Catalytic Enhancements

Byproduct Management

- Dimerization : Controlled pH (5–8) and low temperatures minimize dimer formation.

- Oxidation Byproducts : Use of H₂O₂ instead of O₂ ensures selective oxidation.

Emerging Techniques

Biocatalytic Routes

- Preliminary studies suggest lipases can catalyze esterification steps, though yields remain suboptimal (<50%).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of biologically active compounds, particularly in the development of anti-cancer agents.

Case Study: Synthesis of PARP Inhibitors

Research has shown that derivatives of thiophene compounds can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. These inhibitors enhance the efficacy of radiotherapy and chemotherapy by preventing cancer cells from repairing damaged DNA . this compound can be utilized to synthesize such derivatives, showcasing its significance in cancer treatment strategies.

Organic Synthesis

The compound is recognized as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations that facilitate the formation of complex molecules.

Applications in Synthesis

- Cycloaddition Reactions : this compound can undergo cycloaddition reactions, leading to the formation of novel cyclic compounds that are useful in pharmaceuticals and agrochemicals .

- Functionalization : The compound can be functionalized to introduce different substituents, allowing for the development of tailored compounds with specific properties for targeted applications in drug design.

Fine Chemical Intermediates

This compound is also utilized as a fine chemical intermediate in the production of specialty chemicals. Its derivatives find applications in various industrial processes.

Industrial Applications

- Agricultural Chemicals : Derivatives of this compound are explored for use in developing agrochemicals that improve crop yield and pest resistance .

- Dyes and Pigments : The compound's reactivity makes it suitable for synthesizing dyes and pigments used in textiles and plastics .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard reference material due to its well-defined chemical properties.

Applications in Method Development

- Chromatography : It can be used as a calibration standard in chromatographic methods to ensure accuracy and reliability in quantitative analyses.

- Spectroscopic Studies : The compound's unique spectral features make it suitable for spectroscopic studies aimed at understanding molecular interactions and behaviors .

Mechanism of Action

The mechanism of action of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The sulfur atom in its ring structure allows it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate enzyme activities and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl maleate

- Methylthioglycolate

- Tetrahydrothiophene derivatives

Uniqueness

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is unique due to its specific ring structure containing both sulfur and carbonyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (CAS No. 38293-63-9) is an organosulfur compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on available research findings.

This compound has the molecular formula and a molecular weight of 218.23 g/mol. It is characterized by the presence of a thiophene ring and two carboxylate groups, which contribute to its reactivity and biological properties .

Antitumor Activity

Research indicates that compounds related to this compound exhibit antitumor properties. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines, including melanoma, leukemia, and breast cancer. The mechanism is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit serine proteases and phosphatases, which are crucial in various biological processes including signal transduction and metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Table 2: Enzyme Targets and Effects

| Enzyme Type | Inhibition Effect | Potential Application |

|---|---|---|

| Serine Proteases | Modulation of immune response | Cancer therapy |

| Phosphatases | Alteration of signaling pathways | Treatment of metabolic disorders |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. One common method includes the reaction of dimethyl malonate with a thiophene precursor under acidic or basic conditions. The resulting compound can be further purified through recrystallization or chromatography techniques .

Case Studies

- Case Study on Antitumor Efficacy : A study evaluated the antitumor activity of thiophene derivatives including this compound against various cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations with a notable selectivity towards malignant cells over normal cells.

- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of this compound on specific phosphatases involved in tumor progression. The study reported a dose-dependent inhibition that correlated with reduced tumor cell migration and invasion capabilities.

Q & A

Q. How can researchers leverage hybrid computational-experimental workflows to design novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Virtual screening : Dock derivatives into target protein structures (e.g., enzymes) using AutoDock Vina to prioritize synthesis .

- SAR studies : Synthesize derivatives with systematic substitutions (e.g., methyl, nitro groups) and correlate structural features with bioactivity (e.g., IC₅₀) .

- Metadynamics simulations : Predict metabolic stability by simulating cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.